molecular formula C18H20ClNO3 B3003153 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-phenoxypropanamide CAS No. 2034257-46-8

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-phenoxypropanamide

Cat. No. B3003153
CAS RN: 2034257-46-8
M. Wt: 333.81
InChI Key: IBSKRPZPOCVRNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety were synthesized via four-step reactions . The exact synthesis process for “N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-phenoxypropanamide” would depend on the specific structure and functional groups present in the molecule.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , or computational methods . The exact structure would depend on the arrangement and bonding of the atoms in the molecule .


Chemical Reactions Analysis

The reactivity of these compounds as antioxidants has been studied in a model reaction of initiated oxidation of 1,4-dioxane . The exact chemical reactions involving “N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-phenoxypropanamide” would depend on its specific structure and the conditions under which it is used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques . These might include measurements of solubility, melting point, boiling point, and spectral properties (IR, UV-Vis, NMR, etc.) .

Scientific Research Applications

Anticonvulsant Activity

The compound has been synthesized as a potential anticonvulsant agent . It was evaluated in acute models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests . The most active substance showed more beneficial ED50 and protective index values than the reference drug—valproic acid .

Antinociceptive Activity

The compound also exhibits antinociceptive (pain-relieving) activity . Since anticonvulsant drugs are often effective in neuropathic pain management, the antinociceptive activity for the promising compounds was investigated in the formalin model of tonic pain .

Interaction with Neuronal Channels

The compound shows affinity for the voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors . The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Low Neurotoxic and Hepatotoxic Properties

The compound was tested for its neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect . This makes it a potentially safer alternative to other compounds with similar applications.

Sprout Inhibition in Potatoes

The compound is a derivative of chlorpropham (isopropyl N-3-chlorophenyl carbamate; CIPC), a postharvest-applied sprout inhibitor which is widely used around the globe to prevent sprouting of stored potatoes (Solanum tuberosum L.) . Research has been conducted to reduce the residue of chlorpropham due to marketplace preference for lower pesticide residues in foods .

Potential Use in Pesticide Reduction

Given its structural similarity to chlorpropham, the compound could potentially be used in research aimed at reducing the use of pesticides in food production . This could be particularly relevant in the context of increasing consumer demand for food products with lower levels of agrochemical residues .

Mechanism of Action

The mechanism of action for a compound like this would depend on its specific structure and the biological system in which it is used . For example, triazole compounds, which contain two carbon and three nitrogen atoms, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties . For example, carbamate esters, which are chemically similar to amides, are known to be more reactive . They form polymers such as polyurethane resins and are incompatible with strong acids and bases .

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-13(23-16-8-3-2-4-9-16)18(22)20-11-10-17(21)14-6-5-7-15(19)12-14/h2-9,12-13,17,21H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSKRPZPOCVRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(C1=CC(=CC=C1)Cl)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide

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